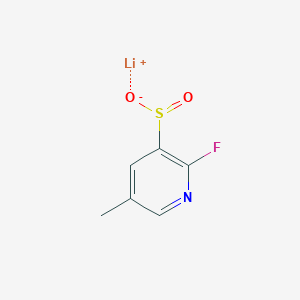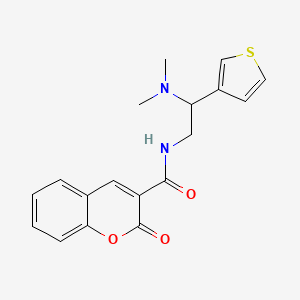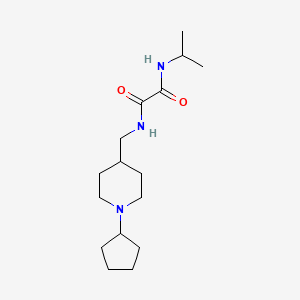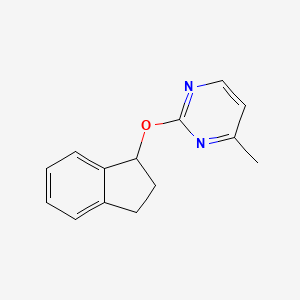![molecular formula C20H14F3N3O2 B2763312 (E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one CAS No. 1164457-65-1](/img/structure/B2763312.png)
(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one, also known as 2-pyrimidin-4-yloxy-3-(trifluoromethyl)anilinoprop-1-ene, is a synthetic compound that has been studied extensively for its potential scientific applications. This compound has been found to have numerous biochemical and physiological effects due to its unique structure and properties.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Introduction of Functional Groups and Phenyl Iodination A study by Itoh et al. (2002) described a reaction involving anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA), highlighting the introduction of hydroxy groups and iodophenylation under specific conditions. This research provides insight into functional group transformations relevant to the synthesis of complex molecules like "(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one" (Itoh et al., 2002).
Oxidative C-C Bond Formation Wang et al. (2012) explored the oxidative C-C bond formation using phenyliodine bis(trifluoroacetate) with anilides, leading to the synthesis of 3-hydroxy-2-oxindole derivatives. This approach underlines the potential for constructing pyrimidine-based structures through metal-free oxidative processes (Wang et al., 2012).
Heterocyclic Chemistry and Biological Activity
Pyrazolopyrimidines as Anticancer Agents Research by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidine derivatives demonstrated potential anticancer and anti-5-lipoxygenase activities. This study highlights the importance of pyrimidine motifs in drug discovery, especially in the context of designing compounds with specific biological activities (Rahmouni et al., 2016).
Aldose Reductase Inhibitors A study by La Motta et al. (2007) on pyrido[1,2-a]pyrimidin-4-one derivatives revealed their significant inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. The introduction of hydroxy groups into the structure was linked to enhanced inhibitory potency, suggesting the relevance of specific substitutions on the pyrimidine ring for medicinal chemistry applications (La Motta et al., 2007).
Materials Science and Polymer Chemistry
Conducting Polymer Films Research by Guay et al. (1988) into the electrooxidation of 4-aminobiphenyl demonstrated the formation of conducting polymer films with potential applications in electronic devices. This study underscores the versatility of aromatic and pyrimidine-containing compounds in materials science (Guay et al., 1988).
Electron Transporting Materials A study by Yin et al. (2016) on pyrimidine-containing compounds for electronic applications highlighted the importance of hydrogen bonding in achieving high electron mobility. This research offers a perspective on the design of organic electronic materials using pyrimidine derivatives (Yin et al., 2016).
properties
IUPAC Name |
(E)-1-(4-pyrimidin-2-yloxyphenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)15-3-1-4-16(13-15)24-12-9-18(27)14-5-7-17(8-6-14)28-19-25-10-2-11-26-19/h1-13,24H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMOUVICGMPOV-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763230.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2763231.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763233.png)
![4-(azepan-1-ylsulfonyl)-N-[3-(difluoromethylsulfonyl)phenyl]benzamide](/img/structure/B2763235.png)

![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime](/img/structure/B2763240.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B2763243.png)
![3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2763245.png)
![(E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2763247.png)

![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B2763250.png)
